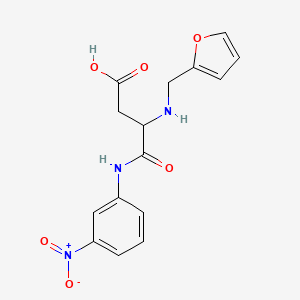
N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound that features both furan and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of furan-2-ylmethylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The furan and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Furan-2-ylmethyl)amino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid
- 3-((Furan-2-ylmethyl)amino)-4-((2-nitrophenyl)amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 3-((Furan-2-ylmethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid stands out due to the specific positioning of the nitro group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a unique candidate for various applications.
Propriétés
Formule moléculaire |
C15H15N3O6 |
|---|---|
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
3-(furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-5-2-6-24-12)15(21)17-10-3-1-4-11(7-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20) |
Clé InChI |
YONMICHHOKPNMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


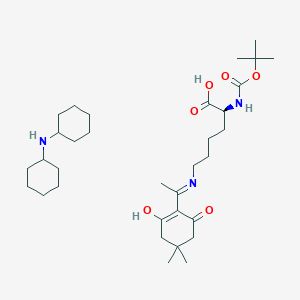

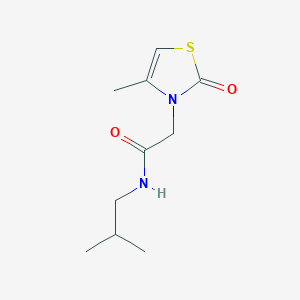
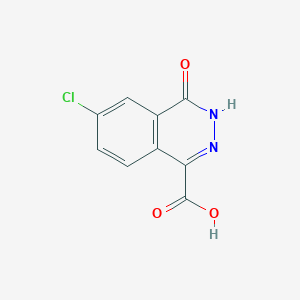

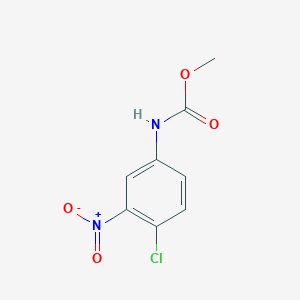
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

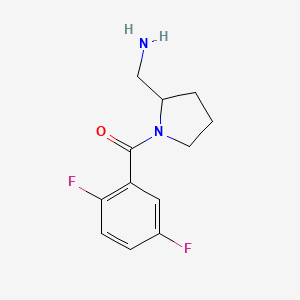
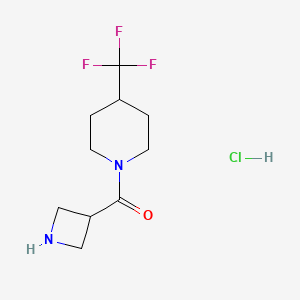
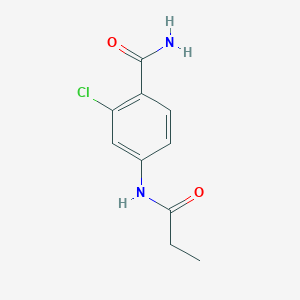
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
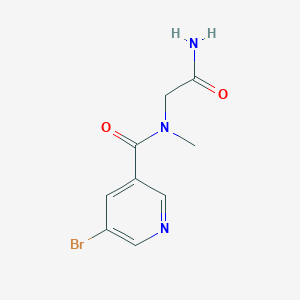
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
